molecular formula C15H14ClN3O4 B13813702 Gallamine Blue CAS No. 1563-02-6

Gallamine Blue

Cat. No.: B13813702
CAS No.: 1563-02-6
M. Wt: 335.74 g/mol
InChI Key: KNNFENIIZCXFDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gallamine Blue can be synthesized by dispersing the dye with concentrated sulfuric acid and then dissolving the friable mass in a solution of an iron salt . The preparation involves mixing 1.0 g of this compound dye with 0.5 ml of concentrated sulfuric acid until it becomes friable. This mass is then dissolved in 100 ml of a 2.5% aqueous solution of ammonium ferrous sulfate and filtered .

Industrial Production Methods

In industrial settings, this compound is manufactured by Chroma Gesellschaft in Germany . The process involves similar steps as the laboratory preparation but on a larger scale, ensuring consistency and purity of the dye for commercial use.

Chemical Reactions Analysis

Types of Reactions

Gallamine Blue undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, altering its staining properties.

    Reduction: Reduction reactions can modify the dye’s structure and its interaction with biological tissues.

    Substitution: this compound can participate in substitution reactions, where functional groups in the dye molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxazine derivatives, while reduction can yield simpler amine compounds.

Scientific Research Applications

Gallamine Blue has a wide range of applications in scientific research:

    Chemistry: Used as a staining agent in various chemical analyses to identify and visualize specific compounds.

    Biology: Employed in histochemistry and cytochemistry for staining DNA and RNA in tissue sections.

    Medicine: Utilized in medical research to study cellular structures and diagnose diseases based on tissue staining patterns.

    Industry: Applied in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to provide specific and clear staining of DNA and RNA without affecting the cytoplasm . This makes it particularly valuable in histochemical and cytochemical studies where precise localization of nucleic acids is required.

Properties

CAS No.

1563-02-6

Molecular Formula

C15H14ClN3O4

Molecular Weight

335.74 g/mol

IUPAC Name

[7-(dimethylamino)-3,4-dioxo-10H-phenoxazine-1-carbonyl]azanium;chloride

InChI

InChI=1S/C15H13N3O4.ClH/c1-18(2)7-3-4-9-11(5-7)22-14-12(17-9)8(15(16)21)6-10(19)13(14)20;/h3-6,17H,1-2H3,(H2,16,21);1H

InChI Key

KNNFENIIZCXFDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)[NH3+].[Cl-]

Origin of Product

United States

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